molecular formula C10H10ClNO3 B14854414 Methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate

Methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate

Cat. No.: B14854414
M. Wt: 227.64 g/mol
InChI Key: NBGHGUUMQDMMDT-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative followed by esterification. One common method includes the reaction of 6-acetylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester. The chloromethylation step involves the reaction of the methyl ester with formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

Methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(chloromethyl)pyridine-2-carboxylate: Similar structure but lacks the acetyl group.

    Ethyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    6-(Chloromethyl)pyridine-2-carboxylic acid: Similar structure but lacks the ester group.

Uniqueness

Methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both the acetyl and chloromethyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

methyl 6-acetyl-4-(chloromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10ClNO3/c1-6(13)8-3-7(5-11)4-9(12-8)10(14)15-2/h3-4H,5H2,1-2H3

InChI Key

NBGHGUUMQDMMDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CCl)C(=O)OC

Origin of Product

United States

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